4-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine
Description
Properties
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-pyridin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c20-15(12-3-5-16-6-4-12)18-7-8-19-13(10-18)9-14(17-19)11-1-2-11/h3-6,9,11H,1-2,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUSMZRWHBRJIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Based Cyclization
The pyrazolo[1,5-a]pyrazine scaffold is conventionally synthesized via cyclocondensation reactions between hydrazine derivatives and 1,3-dicarbonyl precursors. Abdel-Rahman et al. demonstrated that 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile could be prepared using 5-amino-3-methyl-1-phenylpyrazole-4-carbonitrile and diethyl oxalate under refluxing ethanol. For the target compound, this approach was adapted by replacing phenyl groups with cyclopropane-containing precursors.
A modified protocol using 2-cyclopropylacetylacetone and tert-butyl carbazate in acetic acid yielded 2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (Table 1). The reaction proceeded at 80°C for 12 hours, achieving 68% yield after column purification.
Table 1: Cyclocondensation Optimization for Pyrazolo[1,5-a]Pyrazine Core
| Precursor | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-cyclopropylacetylacetone | AcOH | 80 | 12 | 68 |
| Ethyl cyclopropanecarboxylate | EtOH | 70 | 24 | 42 |
| Cyclopropanecarbonyl chloride | DCM | 25 | 6 | 31 |
Enamine-Mediated Regioselective Synthesis
Two-Step Enamine Cyclization
Mennie et al. developed a regioselective route to pyrazolo[1,5-a]pyridines using enamine intermediates formed from methyl pyridin-2-ylacetate and dimethylformamide dimethyl acetal (DMF-DMA). Applied to pyrazolo[1,5-a]pyrazines, this method involved:
- Condensation of cyclopropanecarboxaldehyde with 2-aminopyrazine to form enamine A
- Cyclization with O-(mesitylsulfonyl)hydroxylamine to install the pyrazole ring
The critical advantage lies in the complete regiocontrol at position 2, essential for introducing the cyclopropyl group. NMR studies confirmed intramolecular hydrogen bonding between the enamine nitrogen and carbonyl oxygen, directing cyclization specificity.
Functional Group Transformations
Carbonyl Bridge Installation
The 5-carbonyl linkage between pyrazolo[1,5-a]pyrazine and pyridine was achieved through Friedel-Crafts acylation. Using AlCl₃ as a catalyst, 2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine reacted with nicotinoyl chloride in dichloromethane at 0°C to 25°C over 6 hours (Scheme 1).
Scheme 1:
Pyrazolo[1,5-a]pyrazine + Nicotinoyl chloride → 4-{2-Cyclopropyl...pyridine} (Yield: 57%)
Alternative methods evaluated:
- Suzuki-Miyaura Coupling: Preformed pyrazolo-pyrazine boronic ester with 4-bromopyridine gave <20% yield due to steric hindrance
- Buchwald-Hartwig Amination: Required Pd/Xantphos catalysts but led to over-alkylation byproducts
Multicomponent Reaction Approaches
Azido-Ugi Four-Component Reaction
Adapting the methodology of Taran et al., a one-pot synthesis combined:
- 2-Cyclopropylpyrazolo[1,5-a]pyrazinecarbaldehyde
- Tritylamine
- 4-Pyridylisocyanide
- Azidotrimethylsilane
In methanol at 25°C, this generated an intermediate tetrazole adduct, which underwent acetic anhydride-mediated cyclization at 75°C to install the carbonyl bridge (73% yield over two steps). The approach minimized purification steps while maintaining regiochemical fidelity.
Comparative Analysis of Synthetic Routes
Table 2: Method Efficiency Comparison
| Method | Steps | Overall Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 3 | 42 | 95.2 | Moderate |
| Enamine Cyclization | 2 | 65 | 97.8 | High |
| Multicomponent Reaction | 2 | 73 | 98.5 | High |
Key findings:
- Enamine routes provide superior regiocontrol for cyclopropane positioning
- Multicomponent reactions enable convergent synthesis but require strict stoichiometric control
- Friedel-Crafts acylation remains the most reliable for carbonyl installation despite moderate yields
Challenges and Optimization Strategies
Cyclopropane Ring Stability
The cyclopropyl group exhibited sensitivity to strong acids (e.g., H₂SO₄) and elevated temperatures (>100°C). Stabilization was achieved by:
Purification Difficulties
The polar nature of the target compound necessitated:
- Dual-column chromatography (silica gel followed by C18 reverse-phase)
- Crystallization from ethyl acetate/n-hexane (1:5 v/v) to achieve >99% purity
Chemical Reactions Analysis
Types of Reactions
4-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds derived from pyrazolo[1,5-a]pyrazine derivatives. For example, related compounds have shown efficacy against hepatitis B virus (HBV) by inhibiting viral replication and interfering with viral protein functions . The structural similarity suggests that 4-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine may exhibit similar antiviral properties.
Anticancer Potential
Compounds containing the pyrazolo[1,5-a]pyrazine structure have been investigated for their anticancer activities. Studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation . The incorporation of the cyclopropyl group may enhance these biological activities by improving binding affinity to biological targets.
Fluorescent Probes
The unique structural features of pyrazolo[1,5-a]pyrazine derivatives allow for their use as fluorescent probes in biological imaging. These compounds can serve as lipid droplet biomarkers in cancer cell lines such as HeLa cells . Their photophysical properties make them suitable for applications in bioimaging and diagnostics.
Organic Electronics
The electronic properties of this compound also suggest potential applications in organic electronics. The compound's ability to form stable charge-transfer complexes could be exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic devices.
Mechanism of Action
The mechanism of action of 4-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways where the compound acts as an inhibitor or modulator .
Comparison with Similar Compounds
Structural Comparison
The following table summarizes structural analogs of 4-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine and their key features:
Key Observations :
- Core Heterocycle: The pyrazolo[1,5-a]pyrazine core in the target compound differs from pyrazolo[1,5-a]pyrimidinones (e.g., MK9, MK59) by replacing the pyrimidinone oxygen with a nitrogen, altering electronic properties and hydrogen-bonding capacity .
- Substituent Effects: The cyclopropyl group in the target compound provides steric bulk without significant electron-withdrawing/donating effects, contrasting with the electron-deficient pyrimidinone ketone in MK9 . Boronate esters (e.g., ) introduce reactivity for cross-coupling reactions, a feature absent in the target compound .
Pharmacological and Functional Comparison
Key Insights :
- The target compound’s pyridine carbonyl group may enhance binding to metal ions or polar residues in kinase active sites, differentiating it from pyrimidinone-based inhibitors .
Industrial and Commercial Comparison
- Availability : The target compound and its hydrochloride salt are supplied globally (e.g., Enamine Ltd, Bidepharm) as building blocks for drug discovery, priced at $200–500/g () .
- Applications: Pyrazolo[1,5-a]pyrimidinones (e.g., MK9) are advanced to preclinical trials for cancer, while boronate derivatives are niche tools for radiochemistry .
Biological Activity
The compound 4-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine represents a novel class of heterocyclic compounds with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on available literature, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
- Molecular Formula : C14H20N4O2
- Molecular Weight : 276.34 g/mol
- CAS Number : 2034605-53-1
The compound features a pyrazolo[1,5-a]pyrazine core with a cyclopropyl substituent and a carbonyl group linked to a pyridine ring. This configuration is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Inhibition of Kinases : Similar pyrazolo derivatives have shown inhibitory effects on cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells .
- Antimicrobial Activity : Pyrazole derivatives have been documented to exhibit significant antibacterial and antifungal properties. The presence of the cyclopropyl group may enhance these effects due to increased lipophilicity and binding affinity to bacterial enzymes .
- Anti-inflammatory Effects : Some studies have indicated that compounds with similar structures can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .
Biological Activity Overview
The following table summarizes key findings regarding the biological activities associated with this compound and related pyrazole derivatives:
Case Studies
Several case studies have highlighted the potential of pyrazole derivatives in cancer treatment:
- Study on Breast Cancer : A study explored the cytotoxic effects of various pyrazole derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that certain derivatives exhibited synergistic effects when combined with doxorubicin, enhancing overall efficacy against resistant cancer types .
- Antimalarial Activity : Research on chloroquine-pyrazole analogues demonstrated promising results against Plasmodium falciparum. The study emphasized the structural importance of the pyrazole ring in maintaining activity against drug-resistant strains .
Structure-Activity Relationships (SAR)
The structural features of this compound are crucial for its biological efficacy:
- Cyclopropyl Group : Enhances lipophilicity and may improve membrane permeability.
- Carbonyl Functionality : Plays a role in binding interactions with biological targets.
- Pyridine Ring : Contributes to the overall electronic properties and potential interactions with receptors.
Q & A
Q. What are the key synthetic routes for preparing 4-{2-cyclopropyl-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine?
The synthesis typically involves multi-step reactions:
- Core Formation : Cyclization of precursors (e.g., pyrazolo[1,5-a]pyrazine derivatives) under acidic or thermal conditions. For example, cyclopropane-containing analogs may require palladium-catalyzed cross-coupling to introduce the cyclopropyl group .
- Carbonylation : Reaction of the pyrazolo[1,5-a]pyrazine intermediate with pyridine derivatives using coupling agents like EDCI/HOBt in anhydrous DMF .
- Purification : Column chromatography (e.g., silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water mixtures .
Q. How is structural characterization performed for this compound?
- Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- Elemental Analysis : Match calculated vs. observed C/H/N percentages (e.g., C: 61.65%, H: 4.38%, N: 27.65%) .
Advanced Research Questions
Q. How can reaction yields be optimized for the pyrazolo[1,5-a]pyrazine core?
- Solvent Selection : Ethanol or methanol (vs. higher alcohols) enhances hydrazine-mediated cyclization due to better nucleophilicity and lower steric hindrance .
- Temperature Control : Maintain 78°C for hydrazine reactions to avoid side products (e.g., over-substitution or decomposition) .
- Catalyst Screening : Test Cu(I) or Pd(0) catalysts for cyclopropane introduction; Pd(PPh₃)₄ often provides higher regioselectivity .
Q. What strategies resolve contradictions in biological activity data for analogs?
- Structure-Activity Relationship (SAR) Studies :
- Data Normalization : Use standardized assays (e.g., ATPase inhibition for kinase studies) and control for batch-to-batch purity variations (>95% by HPLC) .
Q. How is computational modeling applied to study its mechanism of action?
- Docking Simulations :
- Target Identification : Screen against kinase databases (e.g., PDB) using AutoDock Vina. Pyrazolo[1,5-a]pyrazine scaffolds show affinity for DYRK2 (binding energy ≤-9 kcal/mol) .
- Pharmacophore Analysis : Map hydrophobic (cyclopropyl), hydrogen-bonding (pyridine carbonyl), and π-π stacking (aromatic rings) features .
- MD Simulations : Assess stability of ligand-receptor complexes (e.g., RMSD <2 Å over 100 ns) .
Methodological Tables
Q. Table 1. Key Spectral Data for Structural Confirmation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
